

# In-depth Technical Guide: Physicochemical Properties of 1h-Oxepino[4,5-d]imidazole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1h-Oxepino[4,5-d]imidazole

Cat. No.: B15170833

[Get Quote](#)

A comprehensive search for the physicochemical properties, experimental protocols, and biological activities of the specific molecule **1h-Oxepino[4,5-d]imidazole** did not yield any direct publicly available data. This suggests that this compound may be novel, not extensively studied, or primarily documented in proprietary research.

While information on the exact target molecule is unavailable, this guide will provide a framework for understanding the potential physicochemical characteristics and experimental approaches by examining related and structurally similar imidazole-based heterocyclic compounds. The data presented here is for analogous compounds and should be used as a reference for potential properties and experimental design for **1h-Oxepino[4,5-d]imidazole**.

## Table 1: Physicochemical Data of Structurally Related Imidazole Derivatives

This table summarizes key physicochemical properties of various imidazole derivatives to provide a comparative context.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	pKa	LogP	Solubility
1H-Imidazole	C <sub>3</sub> H <sub>4</sub> N <sub>2</sub>	68.08	88.9	267.8	6.95, 14.5	-0.08	Soluble in water and polar solvents[1]
1H-Imidazole-4,5-dicarboxylic acid	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O <sub>4</sub>	156.10	Decomposes	Not Available	Multiple pKa values	-0.2	Moderately soluble in water[2][3]
4,5-Diphenyl-1H-imidazole	C <sub>15</sub> H <sub>12</sub> N <sub>2</sub>	220.27	230-233	423.4	Not Available	3.4	Soluble in ethanol, benzene, ether, and chloroform; insoluble in water
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole	C <sub>21</sub> H <sub>15</sub> ClN <sub>2</sub>	330.81	234-236 (decomp)	534.8	11.26 (Predicted)	5.7	Not Available[4]

4,5-dihydro-2-methyl-1H-imidazole	C <sub>4</sub> H <sub>8</sub> N <sub>2</sub>	84.12	Not Available	Not Available	Not Available	Not Available	Not Available
							[5][6]
4,5-dihydro-2-(phenylethyl)-1H-imidazole	C <sub>10</sub> H <sub>12</sub> N <sub>2</sub>	160.22	Not Available	Not Available	Not Available	Not Available	Not Available
							[7][8]

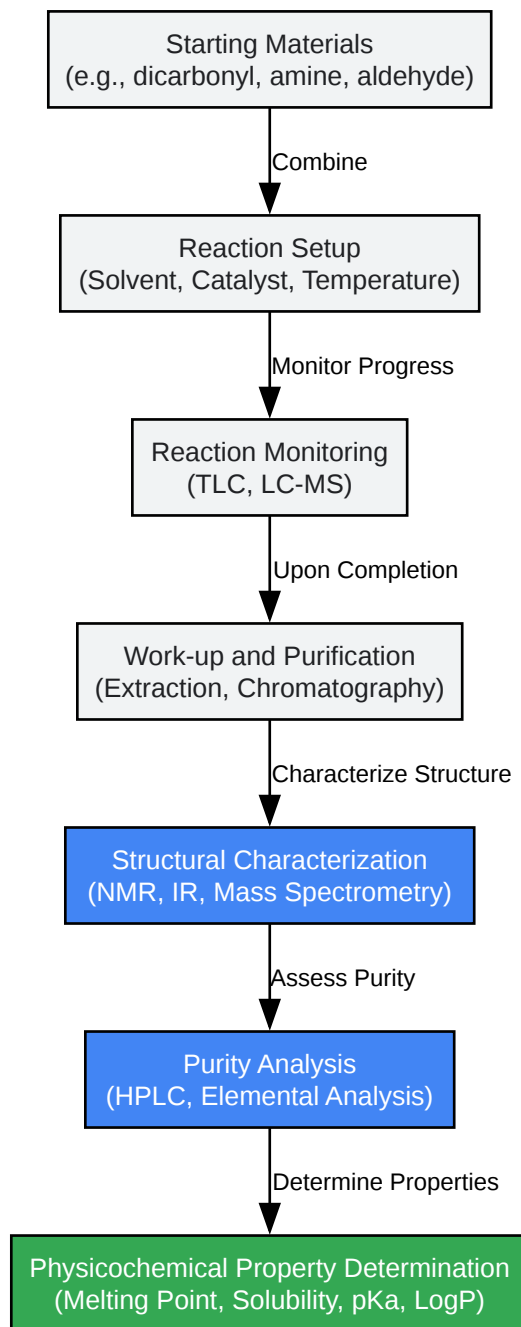
## Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **1h-Oxepino[4,5-d]imidazole** are not available. However, the synthesis of related imidazole derivatives often involves the condensation of a dicarbonyl compound with an amine and an aldehyde (Radziszewski synthesis) or variations thereof. Characterization typically employs a suite of spectroscopic and analytical techniques.

## General Synthetic Approach for Imidazole Derivatives

A plausible synthetic route for novel imidazole-fused heterocycles could involve a multi-step reaction sequence. The following diagram illustrates a generalized workflow for the synthesis and characterization of a hypothetical imidazole derivative.

## General Workflow for Synthesis and Characterization



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and characterization of imidazole derivatives.

## Methodologies for Physicochemical Property Determination

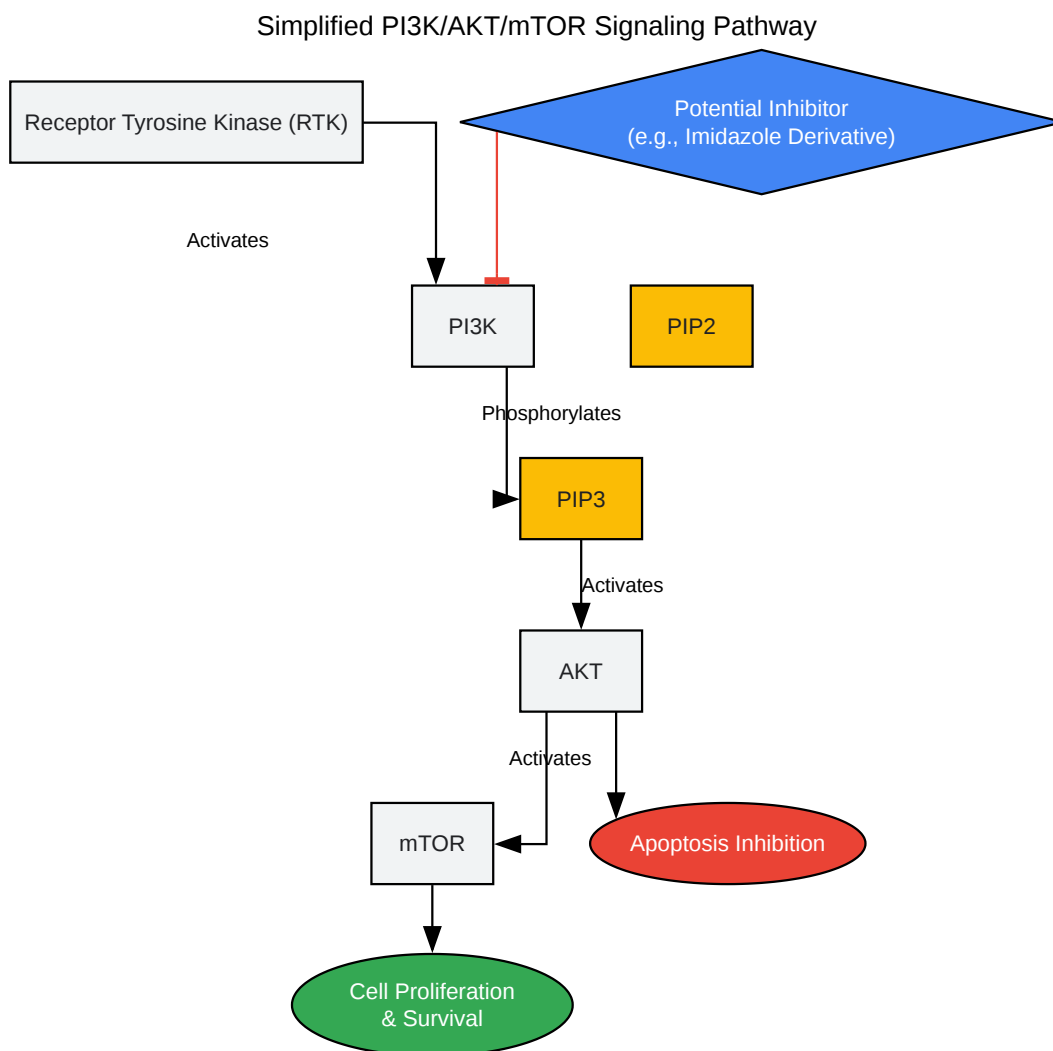
- **Melting Point:** Determined using a calibrated melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.
- **Solubility:** Assessed by adding a known amount of the compound to a specific volume of a solvent at a given temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is measured, often by UV-Vis spectroscopy or HPLC.
- **pKa Determination:** Potentiometric titration is a common method. A solution of the compound is titrated with a strong acid or base, and the pH is measured as a function of the titrant volume. The pKa is determined from the titration curve.
- **LogP (Octanol-Water Partition Coefficient):** The shake-flask method is a classical approach. The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

## Biological Activity and Signaling Pathways

There is no specific information on the biological activity or signaling pathways associated with **1h-Oxepino[4,5-d]imidazole**. However, the broader class of imidazole derivatives exhibits a wide range of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.<sup>[9]</sup>

For instance, some imidazole derivatives have been shown to target specific signaling pathways involved in cancer progression. A novel 1H-imidazole [4,5-f]<sup>[2][6]</sup> phenanthroline derivative, IPM714, was found to suppress the PI3K/AKT/mTOR pathway in colorectal cancer cells, leading to cell cycle arrest and apoptosis.<sup>[10]</sup>

The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for anticancer drug development.



[Click to download full resolution via product page](#)

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a potential target for imidazole-based inhibitors.

## Conclusion

While direct experimental data for **1h-Oxepino[4,5-d]imidazole** is not currently in the public domain, this guide provides a comprehensive overview of the anticipated physicochemical properties and the methodologies required for their determination, based on the established chemistry of related imidazole compounds. The diverse biological activities of the imidazole scaffold suggest that **1h-Oxepino[4,5-d]imidazole** could be a valuable candidate for further investigation in drug discovery and development. Future research should focus on the synthesis, characterization, and biological evaluation of this specific molecule to elucidate its unique properties and therapeutic potential.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Imidazole-4,5-dicarboxylic acid | C<sub>5</sub>H<sub>4</sub>N<sub>2</sub>O<sub>4</sub> | CID 68442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Imidazole-4,5-Dicarboxylate: Properties, Uses, Safety Data & Supplier Information | High Purity Imidazole Derivative for Research and Industry [chemheterocycles.com]
- 4. 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | lookchem [lookchem.com]
- 5. 1H-Imidazole, 4,5-dihydro-2-methyl- (CAS 534-26-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 1H-Imidazole, 4,5-dihydro-2-methyl- [webbook.nist.gov]
- 7. 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)- (CAS 59-98-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)- [webbook.nist.gov]
- 9. ijfmr.com [ijfmr.com]
- 10. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [In-depth Technical Guide: Physicochemical Properties of 1h-Oxepino[4,5-d]imidazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15170833#physicochemical-properties-of-1h-oxepino-4-5-d-imidazole]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)